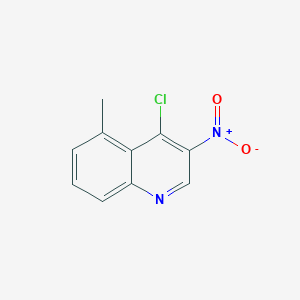

4-Chloro-5-methyl-3-nitroquinoline

Description

4-Chloro-5-methyl-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . Its structure consists of a quinoline backbone substituted with a chlorine atom at position 4, a methyl group at position 5, and a nitro group at position 2. Key properties include:

- Storage: Requires refrigeration at 2–8°C for stability .

- Applications: Serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its nitro and chloro groups for nucleophilic substitution or reduction reactions .

The nitro group enhances electrophilic reactivity, while the methyl group introduces steric effects that may influence regioselectivity in further derivatization.

Properties

Molecular Formula |

C10H7ClN2O2 |

|---|---|

Molecular Weight |

222.63 g/mol |

IUPAC Name |

4-chloro-5-methyl-3-nitroquinoline |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-3-2-4-7-9(6)10(11)8(5-12-7)13(14)15/h2-5H,1H3 |

InChI Key |

IPOCZZPOHHJVFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)N=CC(=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-chloro-5-methyl-3-nitroquinoline typically involves:

- Starting from substituted phenols or anilines with methyl and chloro substituents.

- Directed nitration to introduce the nitro group at the 3-position.

- Cyclization or ring-closure steps to form the quinoline core.

- Chlorination to install the chlorine atom at the 4-position.

These steps require careful control of reaction conditions to achieve regioselectivity and high yields.

Method Based on 4-Chloro-2-methylphenol Derivatives

One well-documented approach involves the preparation of 4-chloro-2-methyl-5-nitrophenol as an intermediate, which can be further transformed into the target quinoline derivative.

Stepwise Process:

| Step | Reaction | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Preparation of 4-chloro-2-methylphenyl methanesulfonate | React 4-chloro-2-methylphenol with methanesulfonic acid chloride in presence of pyridine, isolate by ether extraction | Formation of sulfonate ester | Not specified |

| 2 | Nitration of sulfonate ester | Treat with sulfuric acid and nitric acid mixture at ~0°C | Introduction of nitro group at 5-position | High regioselectivity, sulfonyl group stable |

| 3 | Cleavage of sulfonyl group (acidic or alkaline) | Acidic: heating in concentrated HCl at ~80°C; Alkaline: sodium methylate or potassium hydroxide in methanol at room temp | Formation of 4-chloro-2-methyl-5-nitrophenol | Good yield (up to ~89%) |

This method is advantageous due to the use of inexpensive starting materials and mild nitration conditions that preserve the sulfonyl group, ensuring regioselective nitration at the 5-position.

Alternative Routes via 4-Methoxyaniline Derivatives

Although this method targets a closely related compound (4-chloro-6-methoxy-2-methyl-3-nitroquinoline), it provides valuable insights applicable to 4-chloro-5-methyl-3-nitroquinoline synthesis, especially regarding nitration and chlorination steps on quinoline scaffolds.

Key Steps:

| Step | Reaction | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclization from 4-methoxyaniline | Multi-step cyclization | Formation of quinoline core | Not specified |

| 2 | Nitration | Nitric acid and propionic acid added dropwise at room temperature, then heated to 125°C for 2 hours | Introduction of nitro group at 3-position | 70% |

| 3 | Chlorination | Treatment with phosphorus oxychloride (POCl3) and catalytic DMF at 110°C for 2 hours | Chlorination at 4-position | 85% |

This route emphasizes mild nitration and chlorination conditions that maintain high purity and yield, suitable for scale-up.

Additional Synthetic Approaches

Other patents and literature describe related methods involving imidazoquinoline intermediates or sulfonate esters, which may be adapted for the target compound synthesis. These methods often involve:

- Use of sulfonyl protecting groups to direct nitration.

- Stepwise introduction of nitro and chloro substituents.

- Purification by recrystallization or chromatography to achieve high purity (>98%).

For example, a process involving 4-chloro-2-methylphenyl benzenesulfonate nitration and subsequent cleavage yields high-purity nitro derivatives suitable for further transformations.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

- The use of sulfonate esters as directing groups allows for regioselective nitration under mild conditions, preserving sensitive functional groups and improving yields.

- Nitration in acidic media at low temperatures followed by controlled cleavage steps prevents over-nitration and side reactions.

- Chlorination with phosphorus oxychloride in the presence of catalytic dimethylformamide provides efficient substitution at the 4-position of quinoline derivatives.

- The methods reported achieve high purity (up to 99%) of the target compounds, which is crucial for pharmaceutical and material applications.

- The scalability of these methods has been demonstrated, making them suitable for pilot and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-3-nitroquinoline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Oxidation: Potassium permanganate, acidic or basic medium.

Major Products Formed

Reduction: 4-Chloro-5-methyl-3-aminoquinoline.

Substitution: 4-(Substituted)-5-methyl-3-nitroquinoline.

Oxidation: 4-Chloro-5-carboxy-3-nitroquinoline.

Scientific Research Applications

4-Chloro-5-methyl-3-nitroquinoline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-3-nitroquinoline in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Below is a comparative table of 4-Chloro-5-methyl-3-nitroquinoline and analogous nitro-substituted aromatic compounds:

Key Research Findings

Thermal and Stability Profiles

Q & A

Basic: What are the common synthetic routes for 4-Chloro-5-methyl-3-nitroquinoline, and how do reaction conditions influence yield?

The synthesis of 4-Chloro-5-methyl-3-nitroquinoline typically involves sequential functionalization of the quinoline core. A widely used method is nitration followed by halogenation. For example, nitration at the 3-position of a methyl-substituted quinoline precursor can be achieved using a mixed acid system (HNO₃/H₂SO₄), followed by chlorination using POCl₃ or PCl₅. Reaction temperature and stoichiometry are critical: excessive nitration time may lead to over-nitration byproducts, while insufficient chlorination results in unreacted intermediates. Evidence from optimized protocols suggests yields of ~60–75% under controlled conditions (60–80°C, 6–8 hours) .

Basic: What spectroscopic techniques are most effective for characterizing 4-Chloro-5-methyl-3-nitroquinoline?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at C5, nitro at C3). The deshielding effect of the nitro group shifts adjacent protons downfield (δ 8.5–9.0 ppm).

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro groups.

- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z 222.63 (C₁₀H₇ClN₂O₂) validate molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.